ethyl 5-(N-((3-nitrophenyl)sulfonyl)butyramido)-2-phenylbenzofuran-3-carboxylate
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Overview
Description
Ethyl 5-(N-((3-nitrophenyl)sulfonyl)butyramido)-2-phenylbenzofuran-3-carboxylate is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a benzofuran core, which is known for its biological activity, and a sulfonamide group, which is often found in pharmaceuticals due to its ability to enhance drug solubility and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-(N-((3-nitrophenyl)sulfonyl)butyramido)-2-phenylbenzofuran-3-carboxylate typically involves multiple steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate alkyne or alkene under acidic or basic conditions.
Introduction of the Carboxylate Group: The carboxylate group is introduced via esterification, where the benzofuran derivative reacts with ethyl chloroformate in the presence of a base such as triethylamine.
Sulfonamide Formation: The sulfonamide group is formed by reacting the benzofuran ester with 3-nitrobenzenesulfonyl chloride in the presence of a base like pyridine.
Amidation: The final step involves the amidation of the sulfonamide intermediate with butyric acid or its derivatives under dehydrating conditions, often using reagents like dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran core and the nitro group. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, and lithium aluminum hydride.
Substitution: Sodium hydroxide, potassium carbonate, and various nucleophiles like amines and thiols.
Major Products
Oxidation: Oxidized derivatives of the benzofuran core and nitro group.
Reduction: Amino derivatives of the compound.
Substitution: Various sulfonamide derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, ethyl 5-(N-((3-nitrophenyl)sulfonyl)butyramido)-2-phenylbenzofuran-3-carboxylate can serve as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile intermediate.
Biology
The compound’s structure suggests potential biological activity, particularly due to the presence of the benzofuran and sulfonamide groups. It could be investigated for its antimicrobial, anti-inflammatory, or anticancer properties.
Medicine
In medicinal chemistry, this compound could be explored as a lead compound for the development of new drugs. Its sulfonamide group is known to enhance the solubility and stability of pharmaceuticals, making it a promising candidate for drug development.
Industry
In the materials science field, the compound could be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of ethyl 5-(N-((3-nitrophenyl)sulfonyl)butyramido)-2-phenylbenzofuran-3-carboxylate would depend on its specific application. In a biological context, it might interact with enzymes or receptors, inhibiting or activating specific pathways. The sulfonamide group could enhance binding affinity to certain proteins, while the benzofuran core might interact with nucleic acids or other biomolecules.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-phenylbenzofuran-3-carboxylate: Lacks the sulfonamide and nitro groups, making it less versatile in terms of chemical reactivity and potential biological activity.
5-(N-((3-nitrophenyl)sulfonyl)butyramido)-2-phenylbenzofuran-3-carboxylic acid: Similar structure but without the ethyl ester group, which might affect its solubility and reactivity.
N-(3-nitrophenylsulfonyl)-2-phenylbenzofuran-3-carboxamide: Lacks the butyramido group, potentially altering its biological activity and chemical properties.
Uniqueness
Ethyl 5-(N-((3-nitrophenyl)sulfonyl)butyramido)-2-phenylbenzofuran-3-carboxylate is unique due to its combination of functional groups, which confer a wide range of chemical reactivity and potential biological activity. The presence of both the benzofuran core and the sulfonamide group makes it a versatile compound for various applications in research and industry.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
ethyl 5-[butanoyl-(3-nitrophenyl)sulfonylamino]-2-phenyl-1-benzofuran-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N2O8S/c1-3-9-24(30)28(38(34,35)21-13-8-12-20(16-21)29(32)33)19-14-15-23-22(17-19)25(27(31)36-4-2)26(37-23)18-10-6-5-7-11-18/h5-8,10-17H,3-4,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUWFDMWNSVYJNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N(C1=CC2=C(C=C1)OC(=C2C(=O)OCC)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC(=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N2O8S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
536.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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